3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
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Overview
Description
3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings under suitable conditions, often using catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like boronic acids.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield alcohols or amines, and substitution may yield alkylated or acylated derivatives .
Scientific Research Applications
3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)pyridine dihydrochloride: Similar in structure but contains a pyridine ring instead of a triazole ring.
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: Contains an imidazole ring instead of a triazole ring.
3-(Azetidin-3-yl)propan-1-amine dihydrochloride: Contains a propan-1-amine group instead of a triazole ring.
Uniqueness
3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is unique due to its combination of azetidine and triazole rings, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit a wide range of activities compared to similar compounds .
Properties
IUPAC Name |
5-(azetidin-3-yl)-1H-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-4(2-6-1)5-7-3-8-9-5;;/h3-4,6H,1-2H2,(H,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXWRTZYFXPXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219378-95-5 |
Source
|
Record name | 3-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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